Fmoc-D-Ala(a-cyclopropyl)-OH, also known as Fmoc-D-Alanine with a cyclopropyl group, is a derivative of the amino acid alanine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process. The cyclopropyl substitution at the alpha position enhances the compound's properties, making it of interest in various scientific applications.
Fmoc-D-Ala(a-cyclopropyl)-OH can be synthesized through various chemical methods, often involving the reaction of cyclopropaneacetic acid with Fmoc chloride in the presence of a base such as triethylamine. The compound is commercially available from several chemical suppliers and is used widely in peptide synthesis and research.
This compound falls under the category of amino acids and peptide building blocks. It is classified as a protected amino acid due to the presence of the Fmoc group, which allows for selective reactions during peptide synthesis without interfering with other functional groups.
The synthesis of Fmoc-D-Ala(a-cyclopropyl)-OH typically involves several key steps:
The synthesis often employs reagents like triethylamine for base catalysis and may involve solvents such as dichloromethane or ethyl acetate for extraction and purification processes. Reaction conditions are carefully controlled to optimize yield and purity.
Fmoc-D-Ala(a-cyclopropyl)-OH has a complex structure characterized by its molecular formula and a molecular weight of approximately 369.42 g/mol. The structural features include:
Fmoc-D-Ala(a-cyclopropyl)-OH can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its protective groups and substituents, allowing it to undergo selective reactions while minimizing undesired side reactions.
The mechanism of action for Fmoc-D-Ala(a-cyclopropyl)-OH primarily involves its incorporation into peptides, where it may influence the conformation and stability of the resulting peptide structures. The cyclopropyl group can enhance binding interactions with biological targets, potentially modulating receptor activity or enzyme function.
Fmoc-D-Ala(a-cyclopropyl)-OH is widely used in scientific research, particularly in:
This compound's unique properties make it valuable not only for academic research but also for potential industrial applications in pharmaceuticals and biotechnology.
The Fmoc protecting group revolutionized peptide synthesis through its unique base-labile properties that enable orthogonal deprotection strategies incompatible with acid-labile linkers and side-chain protecting groups. Introduced in 1972 by Carpino and Han, Fmoc functions as a temporary α-amino protector that can be efficiently removed under mild basic conditions—typically 20-50% piperidine in dimethylformamide (DMF)—with a remarkably short half-life of approximately 6 seconds in standard deprotection cocktails [3]. This rapid cleavage occurs via a β-elimination mechanism that generates dibenzofulvene as a byproduct, which subsequently reacts with piperidine to form a stable adduct (piperidine-dibenzofulvene) that can be conveniently monitored by UV spectroscopy due to its characteristic absorbance [3]. The exceptional kinetic attributes of Fmoc removal facilitate near-quantitative deprotection yields essential for iterative coupling cycles in solid-phase peptide synthesis (SPPS), making it particularly suitable for automated synthesizers and long-chain peptide assembly.
The superiority of Fmoc chemistry over alternative strategies (notably Boc/t-butyloxycarbonyl) lies in its compatibility with acid-sensitive constructs. While Boc deprotection requires strongly acidic conditions (trifluoroacetic acid) that can degrade peptide-resin linkers or necessitate elaborate side-chain protection schemes, Fmoc deprotection leaves acid-labile groups (e.g., t-butyl esters, trityl, and Wang linkers) completely intact [8]. This compatibility enables the Fmoc/tBu orthogonal protection strategy that dominates contemporary SPPS workflows. For sterically demanding residues like Fmoc-D-Ala(α-cyclopropyl)-OH, alternative deprotection cocktails containing 5% piperazine with 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have demonstrated efficacy while minimizing side reactions—particularly crucial when synthesizing sequences prone to aspartimide formation or racemization [3]. The Fmoc group's fluorescence additionally provides analytical advantages for monitoring coupling efficiency and purity assessment via reverse-phase HPLC.
Table 2: Comparison of Fmoc Deprotection Methods in SPPS
| Deprotection Reagent | Concentration | Deprotection Time | Half-Life of Fmoc | Special Applications |
|---|---|---|---|---|
| Piperidine/DMF | 20-50% | 2-20 minutes | ~6 seconds | Standard deprotection |
| Piperidine/DMF | 20% | 3-10 minutes | ~6 seconds | Routine synthesis |
| Piperazine/DBU/Formic Acid | 5%/1%/1% | 5-15 minutes | Not specified | Problematic sequences |
| DBU/piperidine | 0.02-2 M | 1-5 minutes | Seconds | Automated synthesis |
The cyclopropyl moiety integrated into Fmoc-D-Ala(α-cyclopropyl)-OH imparts distinctive conformational and electronic properties that profoundly influence peptide architecture and function. Unlike natural aliphatic or aromatic side chains, the cyclopropyl group's high ring strain (27.5 kcal/mol), combined with its characteristic "bent" geometry and strong C-C bonds (ca. 1.50 Å), creates significant steric constraints that restrict backbone φ and ψ torsion angles while enhancing resistance to enzymatic degradation [1] [4]. This conformational restriction stabilizes specific secondary structures—particularly turns and helices—that are often critical for molecular recognition in biological systems. In metalloradical catalysis (MRC) syntheses, asymmetric cyclopropanation of dehydroaminocarboxylates with α-aryldiazomethanes achieves exceptional stereocontrol (up to >99% ee) through cooperative noncovalent interactions involving hydrogen bonding and π-stacking within the catalyst framework [4].
The cyclopropyl modification fundamentally alters side-chain interactions compared to natural amino acids:
These attributes make cyclopropyl-modified amino acids indispensable in pharmaceutical design. Fmoc-D-Ala(α-cyclopropyl)-OH serves as a critical building block for kinase inhibitors, GPCR-targeted therapeutics, and antimicrobial peptides where constrained conformations improve target specificity and binding affinity [1] [9]. In neuroscience applications, its structural mimicry of natural amino acids facilitates studies of neurotransmitter-receptor interactions, particularly in GABAergic and glutamatergic systems where cyclopropyl-containing analogs modulate receptor activation kinetics [1] [2].
Table 3: Cyclopropyl vs. Natural Amino Acid Structural Parameters
| Parameter | Cyclopropyl-Alanine | Alanine | Valine |
|---|---|---|---|
| Van der Waals Volume | ~98 ų | ~67 ų | ~105 ų |
| Cα-Cβ Bond Length | 1.50 Å | 1.53 Å | 1.54 Å |
| Side-Chain Rotors | 0 | 1 | 2 |
| Ring Strain Energy | 27.5 kcal/mol | N/A | N/A |
The D-configuration of Fmoc-D-Ala(α-cyclopropyl)-OH provides critical advantages over L-enantiomers in engineered peptide constructs, particularly concerning proteolytic stability, conformational control, and bioactivity modulation. Unlike L-amino acids susceptible to endogenous protease cleavage (e.g., chymotrypsin, trypsin), D-stereoisomers exhibit dramatically reduced enzymatic recognition, extending peptide half-life in biological systems [10]. This stability enhancement is particularly valuable for therapeutic peptides administered orally or systemically where rapid degradation would otherwise limit efficacy. The Fmoc-D-Ala(α-cyclopropyl)-OH building block combines this stereochemical resistance with the additional steric shielding provided by the cyclopropyl moiety, creating synergistic stability effects demonstrated in metabolic studies [1].
The incorporation of D-amino acids fundamentally alters peptide folding landscapes:
Fmoc-D-Ala(α-cyclopropyl)-OH finds specialized applications in antimicrobial peptides (e.g., gramicidin analogs) where D-residues disrupt membrane integrity while resisting bacterial proteases, and in neuroscience research where it modulates neuropeptide signaling through interactions with opioid and neurotensin receptors [1] [9]. The compound's commercial availability in high enantiomeric purity (≥99.5% ee) ensures precise structural control in synthetic peptides, while its storage stability (-15 to -25°C) maintains optical integrity during extended SPPS protocols [10].
Table 4: Applications Enabled by D-Stereochemistry
| Application Domain | Functional Role of D-Cyclopropyl-Alanine | Representative Outcomes |
|---|---|---|
| Antimicrobial Peptides | Protease resistance & membrane interaction | Enhanced bactericidal activity |
| Neuropeptide Analogs | Receptor subtype selectivity | Reduced nociception in pain models |
| Peptidomimetics | β-turn stabilization | Improved oral bioavailability |
| Enzyme Inhibitors | Active site stereoselectivity | Increased inhibition potency |
| Biomaterials | Altered self-assembly kinetics | Tailored nanostructure morphology |
Comprehensive Compound Listings
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6